

Experimental protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4-(Dimethylamino)-3-nitrobenzaldehyde

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Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **4-(Dimethylamino)-3-nitrobenzaldehyde**, a valuable intermediate in organic synthesis. The procedure outlines the nitration of 4-(Dimethylamino)benzaldehyde using a mixed acid approach.

Introduction

4-(Dimethylamino)-3-nitrobenzaldehyde is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structure, featuring an aldehyde, a dimethylamino group, and a nitro group, offers multiple points for chemical modification, making it a versatile reagent in medicinal chemistry and materials science. The synthesis described herein is an electrophilic aromatic substitution, where the nitronium ion (NO_2^+) is introduced onto the benzene ring of 4-(Dimethylamino)benzaldehyde. The strongly activating and ortho-, para-directing dimethylamino group, along with the meta-directing aldehyde group, favors the substitution at the position ortho to the dimethylamino group and meta to the aldehyde group.

Reaction Scheme

The synthesis proceeds via the nitration of 4-(Dimethylamino)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

Reactant: 4-(Dimethylamino)benzaldehyde Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Product: **4-(Dimethylamino)-3-nitrobenzaldehyde**

Quantitative Data Summary

The following table summarizes the key quantitative data for this experimental protocol.

Compound	Molecular Formula	Molar Mass (g/mol)	Moles	Volume/Mass	Physical State
4-(Dimethylamino)benzaldehyde	C ₉ H ₁₁ NO	149.19	0.1	14.92 g	Yellow Solid
Concentrated Sulfuric Acid (98%)	H ₂ SO ₄	98.08	-	50 mL	Colorless Liquid
Concentrated Nitric Acid (70%)	HNO ₃	63.01	0.11	7.0 mL	Colorless Liquid
4-(Dimethylamino)-3-nitrobenzaldehyde	C ₉ H ₁₀ N ₂ O ₃	194.19	-	-	Yellow to Orange Solid

Experimental Protocol

Materials:

- 4-(Dimethylamino)benzaldehyde

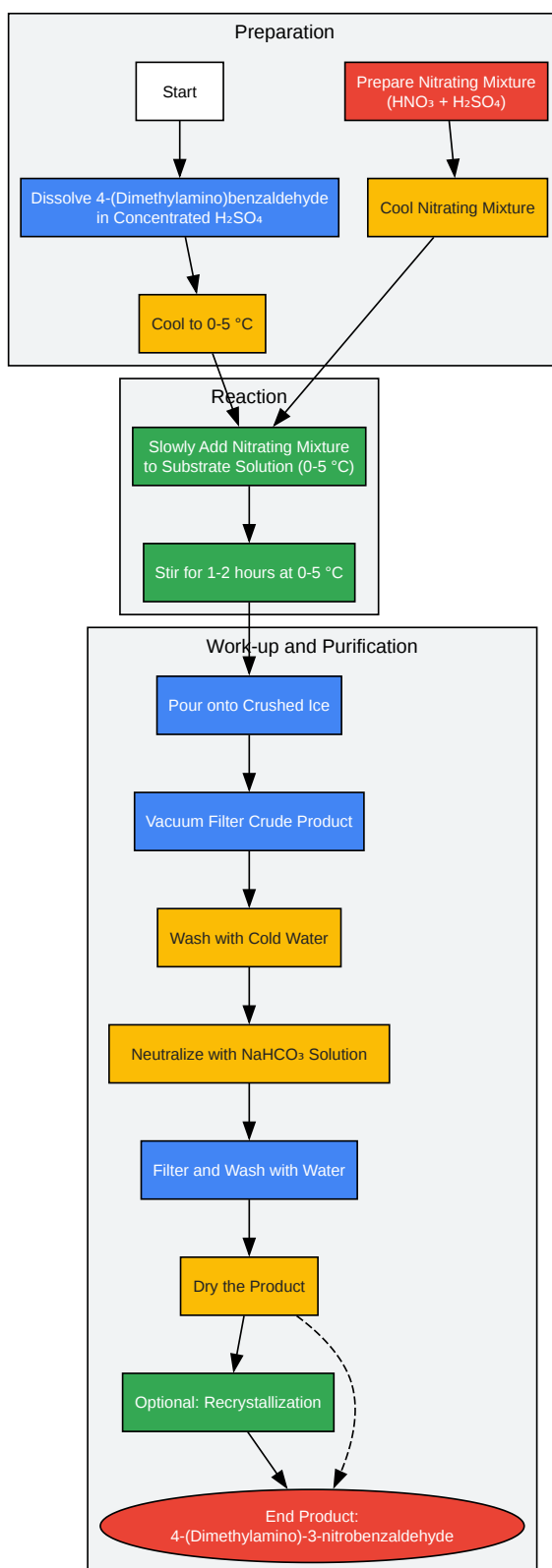
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Beaker (1 L)
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 14.92 g (0.1 mol) of 4-(Dimethylamino)benzaldehyde.
- **Dissolution:** Add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up; ensure it is cooled to 0-5 °C in an ice-salt bath.

- **Preparation of Nitrating Mixture:** In a separate beaker, carefully add 7.0 mL (approximately 0.11 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.
- **Nitration:** Slowly add the pre-cooled nitrating mixture to the solution of 4-(Dimethylamino)benzaldehyde in sulfuric acid via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture onto approximately 400 g of crushed ice in a 1 L beaker with vigorous stirring. A yellow to orange precipitate should form.
- **Isolation of Crude Product:** Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
- **Neutralization:** Suspend the crude product in 100 mL of a 5% sodium bicarbonate solution and stir for 15-20 minutes to neutralize any residual acid. Filter the solid again and wash with deionized water.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at low heat.
- **Purification (Optional):** The crude **4-(Dimethylamino)-3-nitrobenzaldehyde** can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- **Characterization:** The final product can be characterized by determining its melting point and using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Experimental Workflow



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Caption: Workflow for the synthesis of **4-(Dimethylamino)-3-nitrobenzaldehyde**.

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